molecular formula C21H26N6O4S B2623140 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 920203-39-0

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2623140
CAS RN: 920203-39-0
M. Wt: 458.54
InChI Key: KENFXTYAFIKRKA-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazolinone, which is a class of organic compounds known for their pharmaceutical properties . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a nitrophenyl group, which can contribute to the reactivity of the compound.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrophenyl group, which is electron-withdrawing and can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially increase its solubility in water .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The nitrophenyl group, in particular, can be hazardous and may require special handling .

Future Directions

The potential pharmaceutical properties of quinazolinone derivatives make them a promising area for future research. Further studies could explore the biological activity of this compound and its potential uses in medicine .

properties

IUPAC Name

2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O4S/c1-24-10-12-25(13-11-24)26-18-5-3-2-4-17(18)20(23-21(26)29)32-14-19(28)22-15-6-8-16(9-7-15)27(30)31/h6-9H,2-5,10-14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENFXTYAFIKRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide

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